Fumaric acid monoethyl ester,magnesium salt

Description

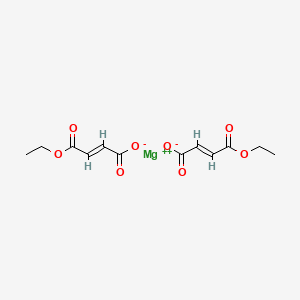

Fumaric acid monoethyl ester, magnesium salt (chemical formula: C₆H₆MgO₄; CAS No. 83918-60-9) is a coordination complex formed by the reaction of fumaric acid monoethyl ester (MEF) with magnesium ions. Structurally, it consists of two monoethyl fumarate molecules chelated to a central magnesium ion, forming a stable salt . This compound is a key component in fumaric acid ester (FAE) therapies, particularly for treating moderate-to-severe psoriasis . Its therapeutic mechanism is thought to involve modulation of nuclear factor erythroid 2-related factor 2 (NRF2) and Kelch-like ECH-associated protein 1 (KEAP1) pathways, which regulate oxidative stress and immune responses .

Properties

Molecular Formula |

C12H14MgO8 |

|---|---|

Molecular Weight |

310.54 g/mol |

IUPAC Name |

magnesium;(E)-4-ethoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; |

InChI Key |

ZHLRSUSHKGQBNV-SYWGCQIGSA-L |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Mg+2] |

Canonical SMILES |

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction with Magnesium Carbonate

-

Reactants :

-

Monoethyl fumarate (3.1 kg).

-

Magnesium carbonate (0.61 kg, 0.55:1 molar ratio).

-

Water (6.2 kg, 2x monoethyl fumarate weight).

-

-

Procedure :

-

Stir reactants at room temperature for 5 hours until clarity.

-

Filter to remove impurities.

-

Concentrate filtrate under reduced pressure (50°C) to remove ~65% water.

-

Add methanol (15 kg, 5x monoethyl fumarate weight) to induce crystallization.

-

Stir for 10 hours, filter, and wash with methanol.

-

Vacuum-dry at 120°C for 8 hours.

-

-

Outcome :

Key Parameters :

Alternative Method Using Magnesium Oxide

Protocol (CN107973714A Example 3):

-

Reactants :

-

Monoethyl fumarate (1 kg).

-

Zinc oxide (0.284 kg, 0.56:1 molar ratio).

-

Water (3 kg).

-

-

Procedure :

-

React at room temperature for 10 hours.

-

Filter, concentrate, and add methanol (4.5 kg).

-

Crystallize for 5 hours, filter, and dry at 80°C.

-

-

Outcome :

-

Yield: 84%.

-

While this example uses zinc oxide, substituting magnesium oxide follows analogous steps, though optimal temperatures may vary.

Industrial-Scale Optimization

Solvent Selection

Methanol is preferred for crystallization due to:

| Solvent | Crystallization Time (h) | Yield (%) |

|---|---|---|

| Methanol | 6–10 | 81–84 |

| Ethanol | 8–12 | 75–78 |

| Acetonitrile | 10–14 | 70–72 |

Temperature Control

Purity and Quality Assurance

Patented methods achieve >99% purity through:

-

Double crystallization : Removes unreacted starting materials.

-

Compliance : Meets FDA standards for food additives (21CFR172.826).

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding fumaric acid and ethanol. This reaction is critical for understanding the compound’s stability in biological or industrial environments.

In the synthesis process, neutralization with low-concentration alkali (5–7.5% NaOH) is used to avoid ester hydrolysis, indicating sensitivity to strong bases .

Thermal Decomposition

The compound decomposes at 169°C, likely releasing magnesium oxide, carbon dioxide, and ethylene gas.

Thermogravimetric analysis (TGA) data is limited, but the melting point with decomposition suggests instability at high temperatures .

Ligand Exchange and Ion Substitution

The magnesium ion can participate in ligand exchange reactions with stronger chelating agents (e.g., EDTA) or ion substitution with transition metals (e.g., Ca²⁺, Zn²⁺):

Such reactions are theorized based on the use of magnesium salts in pharmaceutical formulations alongside calcium or zinc fumarates .

Esterification and Transesterification

The ethyl ester group can undergo transesterification with higher alcohols (e.g., methanol) in acidic catalysts, forming new fumarate esters:

This reactivity is inferred from analogous fumarate ester synthesis methods .

Redox Reactions

The α,β-unsaturated carbonyl system in fumarate may participate in Michael additions or reduction reactions. For example, hydrogenation could yield succinic acid derivatives:

While direct evidence is lacking, such behavior is consistent with fumaric acid’s redox chemistry .

Coordination Chemistry

The magnesium ion’s octahedral coordination allows interaction with nucleophiles (e.g., water, amines), altering solubility and bioavailability. In aqueous solutions, partial dissociation may occur:

This equilibrium impacts its pharmacokinetic profile, as noted in therapeutic studies .

Key Research Findings

-

Stability in Formulations : Low-concentration alkali (≤7.5% NaOH) prevents ester hydrolysis during synthesis, ensuring high purity .

-

Biological Reactivity : Hydrolysis in vivo releases fumaric acid, which modulates immune responses via the citric acid cycle .

-

Thermal Sensitivity : Decomposition above 169°C limits high-temperature applications .

Scientific Research Applications

Fumaric acid monoethyl ester, magnesium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its effects on cellular processes and metabolic pathways.

Mechanism of Action

The mechanism of action of fumaric acid monoethyl ester, magnesium salt involves its interaction with cellular pathways. It has been shown to induce a Th2-like cytokine secretion pattern in T cells and reduce keratinocyte proliferation in vitro . The compound’s effects are mediated through its interaction with molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2) and the antioxidant response element (ARE) pathway .

Comparison with Similar Compounds

Structural and Chemical Properties

The magnesium salt differs from other fumarate esters and salts in counterion identity, esterification degree, and coordination chemistry. Below is a comparative analysis (Table 1):

Table 1: Structural and Chemical Comparison of Fumaric Acid Derivatives

Pharmacological and Clinical Profiles

- Efficacy in Psoriasis: Magnesium MEF salt: Part of combination FAE therapies, showing comparable efficacy to DMF but with improved gastrointestinal tolerability . DMF: Higher bioavailability but associated with flushing and gastrointestinal side effects due to rapid hydrolysis . Calcium MEF salt: Limited clinical data, though structurally similar to magnesium salt; hypothesized to have slower release kinetics due to larger ionic radius of Ca²⁺ .

- Potassium fumarate lacks ester groups, limiting its membrane permeability and restricting use to non-systemic applications .

Physicochemical and Stability Profiles

- Solubility : Magnesium MEF salt has moderate lipophilicity, enhancing cellular uptake compared to fully ionized salts like potassium fumarate .

- Thermal Stability : Magnesium salts generally exhibit higher thermal stability than calcium analogs, as seen in magnesium stearate (decomposition > 200°C) vs. calcium stearate .

Biological Activity

Fumaric acid monoethyl ester, magnesium salt (FAME-Mg) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and skin disorders such as psoriasis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Fumaric Acid Derivatives

Fumaric acid derivatives, including FAME-Mg, are known for their immunomodulatory properties. They are primarily used in dermatological treatments and have been studied for their effects on various autoimmune conditions. The magnesium salt form enhances solubility and bioavailability compared to its free acid counterparts.

- Immunomodulation : FAME-Mg exerts its effects by modulating immune responses. It inhibits the proliferation of T cells and the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of autoimmune diseases .

- Antioxidant Activity : The compound exhibits antioxidant properties that help reduce oxidative stress, a contributing factor in many chronic inflammatory conditions .

- Metabolism : After administration, FAME-Mg is metabolized into fumaric acid, which enters the citric acid cycle, facilitating energy production and further influencing cellular metabolism .

Psoriasis Treatment

FAME-Mg has been particularly noted for its efficacy in treating psoriasis. A network meta-analysis indicated that fumaric acid esters, including FAME-Mg, significantly improve psoriasis severity scores (PASI 90) compared to placebo treatments .

| Treatment Type | Efficacy (PASI 90) | Safety Profile |

|---|---|---|

| Fumaric Acid Esters | High | Moderate risk of adverse effects |

| Biologics (e.g., IL-17 inhibitors) | Very High | Higher risk of serious adverse effects |

| Conventional Agents | Moderate | Best safety profile |

Multiple Sclerosis

Research has shown that fumaric acid derivatives can also be beneficial in managing multiple sclerosis. They help reduce relapses and slow disease progression through their immunomodulatory effects .

Case Studies

- Psoriasis Patients : In a clinical trial involving 240 patients with moderate to severe psoriasis treated with fumaric acid esters (including FAME-Mg), approximately 60% achieved a PASI 75 response at 16 weeks. Adverse events included gastrointestinal disturbances and mild liver enzyme elevations, which resolved upon discontinuation .

- Autoimmune Disorders : Another study highlighted the use of fumaric acid derivatives in patients with rheumatoid arthritis. The results showed significant improvements in joint inflammation and pain relief, with a favorable safety profile compared to traditional DMARDs (Disease-Modifying Anti-Rheumatic Drugs) .

Research Findings

Recent studies have focused on optimizing the formulation of fumaric acid esters to enhance their therapeutic efficacy. For instance:

- Combination Therapies : Combining FAME-Mg with other agents like dimethyl fumarate has shown synergistic effects in reducing inflammation and improving patient outcomes in chronic inflammatory diseases .

- Pharmacokinetics : FAME-Mg is rapidly absorbed in the gastrointestinal tract and reaches peak plasma concentrations within hours post-administration. Its half-life allows for once-daily dosing, improving patient compliance .

Q & A

Basic: What synthetic routes are available for preparing fumaric acid monoethyl ester, magnesium salt, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves esterification of fumaric acid followed by salt formation with magnesium. For example:

Esterification : React fumaric acid with ethanol using sulfuric acid as a catalyst to yield fumaric acid monoethyl ester .

Salt Formation : Neutralize the ester with magnesium hydroxide or magnesium oxide under controlled pH (e.g., 7–8) to form the magnesium salt.

Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to avoid over-esterification.

- Use anhydrous conditions to prevent hydrolysis of the ester.

- Purify via recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Basic: How can researchers quantify magnesium content in fumaric acid monoethyl ester, magnesium salt to verify stoichiometric ratios?

Methodological Answer:

Use complexometric titration :

Dissolve the compound in dilute HCl to release Mg²⁺ ions.

Buffer the solution to pH 10 (using NH₃/NH₄Cl buffer) and add Eriochrome Black T as an indicator.

Titrate with EDTA until the color changes from wine-red to blue.

Validation :

- Cross-check with atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for higher precision .

- Compare results against theoretical MgO content (4.1–5.0% w/w as per USP standards) .

Advanced: How can researchers resolve discrepancies in the compound’s dissolution behavior when used in polymer crosslinking applications?

Methodological Answer:

Discrepancies may arise from variations in ester hydrolysis rates or magnesium ion release. Design experiments to:

Monitor Hydrolysis : Use FTIR or NMR to track ester bond stability under different pH/temperature conditions .

Ion Release Kinetics : Employ conductivity measurements or ion-selective electrodes to quantify Mg²⁺ release over time.

Polymer Characterization : Assess crosslinking efficiency via swelling studies or rheological analysis.

Troubleshooting :

- If dissolution is too rapid, modify the polymer matrix (e.g., increase hydrophobicity using lactide/caprolactone copolymers) .

- If Mg²⁺ release is inconsistent, pre-complex the salt with chelating agents (e.g., citrate) to stabilize ion availability .

Advanced: What mechanistic studies can elucidate the role of fumaric acid monoethyl ester, magnesium salt in pharmacological models (e.g., immunomodulation)?

Methodological Answer:

To study its mechanism in conditions like multiple sclerosis:

In Vitro Models :

- Treat immune cells (e.g., dendritic cells) with the compound and measure cytokine profiles (IL-12, TNF-α) via ELISA.

- Assess Nrf2 pathway activation using Western blotting for antioxidant response elements .

In Vivo Models :

- Use experimental autoimmune encephalomyelitis (EAE) mice. Administer the compound orally and evaluate clinical scores and histopathology.

- Compare results with dimethyl fumarate (DMF) controls to differentiate ester-specific effects .

Data Interpretation :

- Conflicting results (e.g., variable Nrf2 activation) may arise from differences in esterase activity or bioavailability. Validate using pharmacokinetic studies (LC-MS/MS for plasma ester levels) .

Basic: What analytical techniques are recommended for assessing purity and detecting elemental impurities in this compound?

Methodological Answer:

Purity Analysis :

- HPLC : Use a C18 column with UV detection (210 nm) to separate and quantify the ester and any acidic byproducts .

- Karl Fischer Titration : Determine residual water content (<0.5% w/w).

Elemental Impurities :

- Follow USP 〈232〉/ICH Q3D guidelines. Use ICP-MS to screen for heavy metals (e.g., Pb, Cd) and validate against permissible limits .

- For chloride/sulfate residues, perform ion chromatography with conductivity detection .

Advanced: How can computational modeling assist in predicting the reactivity of fumaric acid monoethyl ester, magnesium salt in novel synthetic pathways?

Methodological Answer:

Density Functional Theory (DFT) :

- Model the ester’s electron density to predict nucleophilic/electrophilic sites for reactions (e.g., Michael additions).

- Calculate Gibbs free energy (ΔG) for salt dissociation in aqueous media to optimize formulation stability .

Molecular Dynamics (MD) :

- Simulate interactions between the magnesium salt and polymer matrices (e.g., PLGA) to predict compatibility and degradation rates .

Validation :

- Correlate computational predictions with experimental data (e.g., DSC for thermal stability, XRD for crystallinity changes) .

Basic: What are the key considerations for handling and storing this compound to maintain stability in research settings?

Methodological Answer:

Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis .

Handling :

- Use desiccators during weighing to avoid moisture uptake.

- Wear nitrile gloves and lab coats to minimize contamination .

Stability Monitoring :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.